molecular formula C6H12ClN3 B1397036 N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1332528-26-3

N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1397036
CAS No.: 1332528-26-3
M. Wt: 161.63 g/mol
InChI Key: UPTMVPWHTOPWBM-UHFFFAOYSA-N
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Description

N,3,5-Trimethyl-1H-pyrazol-4-amine hydrochloride (CAS 1185303-62-1) is a white crystalline powder with the molecular formula C6H12ClN3 and a molecular weight of 161.63 g/mol . It is soluble in water and should be stored sealed in a dry environment at room temperature . This compound serves as a versatile reagent and building block in organic synthesis and pharmaceutical research . Its potential applications are rooted in the pyrazole core, a privileged scaffold in medicinal chemistry . Research indicates this specific amine hydrochloride salt is used in the development of novel pharmaceutical compounds, particularly exploring its potential antifungal and antibacterial properties . Furthermore, it functions as a key intermediate in the synthesis of compounds investigated for the treatment of neurological disorders . The structural motif of a 3,5-dimethylpyrazole with a hydrogen bond donor at the 4-position is reported in scientific literature as a crucial pharmacophore for the inhibition of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising target for managing inflammatory and neuroinflammatory conditions . This makes this compound a valuable chemical tool for researchers in drug discovery. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N,3,5-trimethyl-1H-pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-4-6(7-3)5(2)9-8-4;/h7H,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTMVPWHTOPWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis from Acetamide Derivatives

One of the most established methods involves starting from acetamide precursors, which are subjected to basic hydrolysis and subsequent cyclization:

  • Reaction Conditions:

    • Refluxing N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide with potassium hydroxide in ethanol and water for approximately 10 hours.
    • The process yields the pyrazol-4-amine derivative with a yield of around 70%.
  • Mechanism:

    • The acetamide undergoes base-promoted hydrolysis, followed by cyclization to form the pyrazole ring with methyl groups at positions 3 and 5.
  • Data:

    • Yield: ~70%
    • Purification: Filtration and chromatography
    • Characterization: IR and NMR confirm the structure with characteristic signals for methyl groups and amino functionality.

Synthesis from Hydrazine Derivatives

Another route involves reacting hydrazine hydrate with suitable ketones or aldehydes:

  • Procedure:

    • Condensation of methylated hydrazines with appropriate ketones, followed by cyclization under reflux conditions, affords the pyrazole core.
  • Yield:

    • Typically moderate (~50-70%), depending on the substituents and reaction conditions.

Conversion to Hydrochloride Salt

Once the free base N,3,5-trimethyl-1H-pyrazol-4-amine is synthesized, it is converted to its hydrochloride salt to enhance stability and solubility:

  • Method:

    • Dissolving the free base in anhydrous ethanol or acetone, then bubbling dry hydrogen chloride gas or adding concentrated hydrochloric acid.
    • The mixture is stirred at low temperature to precipitate the hydrochloride salt.
  • Purification:

    • Filtration of the precipitate, washing with cold solvent, and drying under vacuum.
  • Data:

    • The resulting hydrochloride salt exhibits characteristic melting points and spectroscopic signals consistent with the protonated amine.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents & Conditions Yield Advantages References
Direct hydrolysis & cyclization Acetamide derivative KOH, ethanol, reflux ~70% Straightforward, high yield
Hydrazine condensation Hydrazine hydrate + methyl ketones Reflux, acid/base workup 50-70% Versatile, allows substitution ,
Hydrogen chloride gas bubbling Free base + HCl gas Low temperature, solvent Quantitative Efficient salt formation General practice

Notable Research Findings and Considerations

  • Reaction Optimization:

    • Refluxing conditions with potassium hydroxide and ethanol optimize the yield of the free amine.
    • Use of dry solvents and inert atmospheres prevents oxidation or side reactions.
  • Purity and Characterization:

    • Confirmed via NMR (both ^1H and ^13C), IR, and HRMS.
    • Melting points and TLC profiles are used for purity assessment.
  • Potential Variations:

    • Substituting different methylation levels or introducing other alkyl groups at positions 3 and 5 can be achieved via tailored synthetic routes, as indicated in recent literature.

Summary of Key Data

Parameter Description
Molecular formula C6H11N3
Molecular weight 125.17 g/mol
Typical yield 70% for the free base; high yield for hydrochloride salt formation
Reaction conditions Reflux with KOH in ethanol/water; acidification with HCl for salt formation
Purification Filtration, chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiparasitic Drug Development

N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride has been explored as a potential lead compound for the treatment of human African trypanosomiasis (HAT), caused by Trypanosoma brucei. Research indicates that modifications to pyrazole derivatives can enhance their efficacy against this parasite by targeting specific enzymes involved in its survival.

Key Findings:

  • Inhibition of Trypanosoma brucei N-myristoyltransferase (TbNMT) has been identified as a promising therapeutic strategy. Compounds derived from pyrazole frameworks have shown potent inhibitory activity against TbNMT with IC50 values as low as 0.002 μM .
  • Structural modifications to the pyrazole sulfonamide series have improved blood-brain barrier permeability, which is crucial for treating the central nervous system (CNS) stage of HAT .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features that facilitate interaction with biological targets. Research has focused on optimizing the piperazine ring and other substituents to enhance selectivity and potency.

Table 1: Structure-Activity Relationship Insights

CompoundModificationIC50 (μM)Selectivity
DDD85646Original0.002High
DDD100097Flexible linkerTBDModerate

Case Study 1: Lead Optimization for HAT Treatment

A study aimed at optimizing the lead compound DDD85646 demonstrated that by modifying the piperazine ring and reducing polar surface area, researchers could significantly improve CNS penetration while maintaining potent activity against T. brucei .

Results:

  • The optimized compound exhibited full curative effects in mouse models for stage 1 HAT at doses of 12.5 mg/kg b.i.d. for four days.

Case Study 2: Broad-Spectrum Antiparasitic Activity

NMT inhibitors derived from pyrazole compounds have also been investigated for their potential against other parasitic diseases such as malaria and leishmaniasis. The versatility of these compounds suggests that they may serve as a scaffold for developing treatments across multiple parasitic infections .

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS RN Similarity Score Key Structural Differences Applications/Research Findings
N,3,5-Trimethyl-1H-pyrazol-4-amine 28466-21-9 1.00 Free base form Precursor for drug synthesis
4-Amino-1,3,5-trimethylpyrazole HCl 1185303-62-1 0.89 Hydrochloride salt Improved solubility for reactions
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde 25016-09-5 0.81 Carbaldehyde group at position 5 Intermediate in organic synthesis
N-Isobutyl-1,3,5-trimethyl-pyrazol-4-amine N/A N/A Isobutyl substitution at N-position Trypanocidal agent (64% yield)

4-Amino-1,3,5-trimethylpyrazole Hydrochloride (CAS 1185303-62-1)

  • Structural Comparison : The hydrochloride salt differs from the free base (CAS 28466-21-9) by the addition of a chloride ion, enhancing aqueous solubility.
  • Applications : Used in reactions requiring protonated amines, such as acylation or alkylation. Its improved solubility facilitates homogeneous reaction conditions .

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (CAS 25016-09-5)

  • Structural Comparison : Replaces the 4-amine group with a carbaldehyde, reducing basicity but introducing electrophilic reactivity.
  • Applications : Serves as a building block for Schiff base formation or heterocyclic expansions .

N-Isobutyl-1,3,5-trimethyl-pyrazol-4-amine

  • Structural Comparison : Features an isobutyl group at the N-position instead of a methyl group.
  • Research Findings: Demonstrated 64% yield in synthesis and activity as a trypanocidal agent precursor, highlighting the role of N-alkylation in bioactivity .

Broader Context of Hydrochloride Salts in Pharmaceuticals

For example:

  • Benzydamine HCl : Used in anti-inflammatory lozenges with validated analytical methods (Table 5 in ).
  • Propranolol HCl: Exhibits controlled release profiles in floating microballoons (Figure 2 in ).

Biological Activity

N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with three methyl substitutions at positions 1, 3, and 5. Its molecular formula is C7_7H12_{12}N4_4·HCl, with a molecular weight of approximately 180.65 g/mol. The unique structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives have shown activity against resistant bacterial strains like New Delhi metallo-beta-lactamase (NDM-1) positive bacteria. This suggests a potential role in combating antibiotic resistance .

Anti-inflammatory and Analgesic Properties

Numerous studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For example, compounds within this class have demonstrated significant inhibition of pro-inflammatory cytokines and pathways involved in inflammation . The structural features of these compounds allow for effective interaction with inflammatory mediators.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have reported cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes related to inflammation and cancer progression.
  • Receptor Binding : Preliminary studies indicate potential binding affinities to receptors involved in neurotransmission and inflammation pathways .

Case Studies

  • Anticancer Efficacy : A study investigating the efficacy of pyrazole derivatives against human cancer cell lines found that modifications to the pyrazole structure significantly enhanced cytotoxicity. Notably, one derivative showed an IC50_{50} value of 4.22 µM against A549 lung cancer cells .
  • Antimicrobial Potential : Another research effort focused on the antibacterial properties of pyrazole derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent hydrolysis. Purification involves recrystallization from ethanol or chromatography .

Q. How are common impurities identified and mitigated during synthesis?

  • Methodology : Impurities like unreacted starting materials or side products (e.g., dimerized by-products) are detected via thin-layer chromatography (TLC) and quantified using HPLC or LC-MS. Recrystallization with solvents of varying polarity (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are employed for removal .

Q. What spectroscopic techniques are used to characterize intermediates and the final product?

  • Methodology :

  • ¹H/¹³C NMR : Confirms substitution patterns and methyl group integration.
  • IR Spectroscopy : Validates functional groups (e.g., N–H stretches at ~3200 cm⁻¹).
  • Mass Spectrometry (ESI) : Determines molecular weight and fragmentation patterns .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodology : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Stability studies using accelerated degradation (40°C/75% RH for 6 months) confirm minimal hydrolysis or oxidation under these conditions .

Advanced Research Questions

Q. How do hydrogen-bonding interactions (N–H···O, C–H···O) influence the crystal structure and stability of this compound?

  • Methodology : Single-crystal X-ray diffraction (SHELXL refinement) reveals dimerization via N–H···O interactions, forming infinite chains. Thermal stability is assessed via TGA/DSC, showing decomposition temperatures correlated with intermolecular bond strength .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines or thiols. Molecular docking studies evaluate steric effects from the 3,5-dimethyl groups on reaction feasibility .

Q. How can solubility be enhanced for in vitro bioactivity assays without structural modification?

  • Methodology : Co-solvent systems (e.g., DMSO/PBS mixtures) or cyclodextrin inclusion complexes improve aqueous solubility. Dynamic Light Scattering (DLS) monitors particle size to ensure nanoaggregates do not form .

Q. What biochemical pathways are implicated in the compound’s antileishmanial or antimalarial activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test activity against Leishmania trypanothione reductase or Plasmodium lactate dehydrogenase.
  • Metabolomics : LC-MS-based profiling identifies disrupted pathways (e.g., purine salvage in parasites) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride
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N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride

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